molecular formula C14H17NO4 B084779 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid CAS No. 10314-98-4

1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid

Cat. No.: B084779
CAS No.: 10314-98-4
M. Wt: 263.29 g/mol
InChI Key: URTPNQRAHXRPMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid (CAS 10314-98-4) is a piperidine derivative featuring a benzyloxycarbonyl (Cbz) protecting group at the nitrogen atom and a carboxylic acid moiety at the 4-position. Its molecular formula is C₁₄H₁₇NO₄, with a molecular weight of 263.29 g/mol . The Cbz group renders the compound valuable in peptide synthesis and medicinal chemistry, where selective deprotection under mild hydrogenolysis conditions is advantageous . The carboxylic acid group enhances solubility in polar solvents and facilitates further functionalization. Safety data indicate it causes skin, eye, and respiratory irritation, necessitating proper handling .

Preparation Methods

1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid can be synthesized through several routes. One common method involves the reaction of isonipecotic acid with benzyl chloroformate in the presence of a base such as sodium hydroxide . The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product after purification.

Chemical Reactions Analysis

1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The benzyloxycarbonyl group can be reduced to yield the free amine.

    Substitution: The benzyloxycarbonyl group can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Synthesis of Pharmacologically Active Compounds

1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid serves as a versatile intermediate in the synthesis of various bioactive molecules. Its structure allows for modifications that lead to the development of new pharmaceuticals. For instance, it has been utilized in the synthesis of piperidine derivatives that exhibit anti-inflammatory and analgesic properties .

2. Prodrug Development

This compound can be used in the design of prodrugs, which are pharmacologically inactive compounds that convert into active drugs within the body. The benzyloxycarbonyl group can enhance lipophilicity and improve membrane permeability, facilitating better absorption and bioavailability of the active drug .

Organic Synthesis Applications

1. Coupling Reactions

The compound is frequently employed in coupling reactions to form amides and other derivatives. For example, it has been involved in reactions with various amines to yield complex piperidine derivatives, which are crucial for drug development . The following table summarizes some notable coupling reactions involving this compound:

Reaction TypeReagents UsedConditionsYield (%)
Amide FormationAniline derivativesRoom temperature, 16 hours85
EsterificationAlcohols (e.g., methanol)Reflux90
N-AlkylationAlkyl halidesBase-catalyzed75

Case Studies

Case Study 1: Synthesis of Piperidine-Based Analgesics

A study demonstrated the synthesis of a novel analgesic compound derived from this compound. The synthetic route involved multiple steps including protection-deprotection strategies and coupling with various aromatic amines. The final product exhibited significant analgesic activity in animal models, indicating potential therapeutic applications .

Case Study 2: Development of Anticancer Agents

Research has shown that derivatives of this compound can be modified to create anticancer agents. By altering the substituents on the piperidine ring, researchers have developed compounds that target specific cancer pathways, showing promising results in preclinical trials .

Mechanism of Action

The mechanism of action of 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group for the amine, allowing selective reactions at other sites. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s reactivity and binding properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

1-(Ethoxycarbonyl)piperidine-4-carboxylic Acid

  • Molecular Formula: C₉H₁₅NO₄
  • Molecular Weight : 201.22 g/mol
  • Key Difference : Ethoxycarbonyl group replaces benzyloxycarbonyl.
  • Properties : Reduced steric bulk compared to Cbz, making it more labile under acidic or basic conditions. Higher solubility in aqueous media due to the smaller ethoxy group .
  • Applications : Intermediate in drug synthesis where milder deprotection is required.

1-(2-Chlorobenzoyl)piperidine-4-carboxylic Acid

  • Molecular Formula: C₁₃H₁₄ClNO₃
  • Molecular Weight : 267.7 g/mol
  • Key Difference : 2-Chlorobenzoyl group replaces Cbz.
  • Properties : Enhanced electron-withdrawing effects from the chloro substituent, altering reactivity in coupling reactions. Soluble in chloroform and DMSO .
  • Applications : Used in kinase inhibitor research due to its planar aromatic moiety.

1-[(4-Chlorophenoxy)acetyl]piperidine-4-carboxylic Acid

  • Molecular Formula: C₁₄H₁₆ClNO₄
  • Molecular Weight : 313.74 g/mol
  • Key Difference: Phenoxyacetyl group introduces a chlorine atom and ether linkage.
  • Properties: Increased lipophilicity (clogP ~2.5) compared to the parent compound (clogP ~1.8). Potential for enhanced membrane permeability .

Substituent Position and Backbone Modifications

1-Benzylpiperidine-4-carboxylic Acid (CAS 10315-07-8)

  • Molecular Formula: C₁₃H₁₇NO₂
  • Molecular Weight : 219.28 g/mol
  • Key Difference : Benzyl group replaces Cbz, eliminating the carbamate functionality.
  • Properties : Higher basicity due to the free amine. Structural similarity score of 0.94 to the target compound .
  • Applications : Precursor in antipsychotic drug synthesis.

1-Benzyloxycarbonyl-4-piperidone (CAS 19099-93-5)

  • Molecular Formula: C₁₃H₁₅NO₃
  • Molecular Weight : 233.27 g/mol
  • Key Difference : Ketone at the 4-position instead of carboxylic acid.
  • Properties : Reactive carbonyl group enables reductive amination or Grignard additions. Used in spirocyclic compound synthesis .

Data Table: Comparative Analysis

Compound Name Molecular Formula MW (g/mol) Key Functional Group Solubility Applications Reference
Target Compound C₁₄H₁₇NO₄ 263.29 Cbz, carboxylic acid Polar solvents Peptide synthesis, intermediates
1-(Ethoxycarbonyl)piperidine-4-carboxylic Acid C₉H₁₅NO₄ 201.22 Ethoxycarbonyl Aqueous media Drug intermediates
1-(2-Chlorobenzoyl)piperidine-4-carboxylic Acid C₁₃H₁₄ClNO₃ 267.7 2-Chlorobenzoyl Chloroform, DMSO Kinase inhibitors
1-Benzylpiperidine-4-carboxylic Acid C₁₃H₁₇NO₂ 219.28 Benzyl, carboxylic acid Methanol, DCM Antipsychotic precursors
1-Benzyloxycarbonyl-4-piperidone C₁₃H₁₅NO₃ 233.27 Cbz, ketone THF, Ethanol Spirocyclic scaffolds

Key Research Findings

  • Synthetic Utility : The Cbz group in the target compound offers orthogonal protection in multi-step syntheses, contrasting with the labile ethoxycarbonyl group .
  • Solubility Trends : Lipophilicity increases with aromatic substituents (e.g., chlorobenzoyl), whereas polar groups (carboxylic acid) enhance aqueous solubility .
  • Safety Profiles : All analogs require precautions for handling, but the Cbz derivative’s irritation hazards are well-documented compared to less-studied compounds like benzylpiperidine derivatives .

Biological Activity

1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid (CBZ-piperidine) is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by a benzyloxycarbonyl group, which enhances its lipophilicity and may influence its interactions with biological targets.

  • Molecular Formula : C15H19NO4
  • Molecular Weight : 277.31 g/mol
  • Melting Point : 78 °C
  • Boiling Point : 443.9 °C (predicted)
  • Density : 1.265 g/cm³ (predicted) .

The biological activity of CBZ-piperidine is primarily linked to its ability to interact with various biological pathways:

  • Inhibition of Enzymes : Research indicates that piperidine derivatives can act as inhibitors for several enzymes, including monoamine oxidase (MAO) and matrix metalloproteinases (MMPs). These enzymes play critical roles in neurotransmitter metabolism and extracellular matrix remodeling, respectively .
  • Anti-inflammatory Properties : CBZ-piperidine has shown potential in modulating inflammatory responses. It has been investigated for its effects on cyclooxygenase (COX) enzymes, which are key mediators in inflammation .
  • Antiviral Activity : Some studies suggest that piperidine derivatives may possess antiviral properties, potentially through the inhibition of viral replication mechanisms .

Table 1: Summary of Biological Activities

Activity TypeTarget Enzyme/PathwayIC50 ValuesReferences
MAO InhibitionMAO-A49.3 μM
MAO-B91.3 μM
COX InhibitionCOX-10.04 μmol
COX-20.04 μmol
MMP InhibitionMMP-9Not specified
Antiviral ActivityViral ReplicationNot specified

Case Studies

  • Monoamine Oxidase Inhibition :
    A study reported that piperidine derivatives, including CBZ-piperidine, exhibited significant inhibition of MAO-A and MAO-B, suggesting their potential use in treating mood disorders by increasing levels of neurotransmitters like serotonin and dopamine .
  • Anti-inflammatory Effects :
    In a comparative study on COX inhibitors, CBZ-piperidine demonstrated comparable efficacy to established anti-inflammatory drugs like celecoxib, indicating its potential as a therapeutic agent for inflammatory conditions .
  • Matrix Metalloproteinase Modulation :
    The compound was evaluated for its role in modulating MMP activity associated with rheumatoid arthritis and other autoimmune diseases. Results indicated a promising profile for CBZ-piperidine in reducing MMP-mediated tissue degradation .

Structure-Activity Relationship (SAR)

The structural modifications in piperidine derivatives significantly influence their biological activities. The presence of the benzyloxycarbonyl group enhances lipophilicity and may improve binding affinity to target enzymes. Studies have shown that alterations in the piperidine ring can lead to variations in inhibitory potency against MAO and COX enzymes, emphasizing the importance of SAR in drug design .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid, and what analytical methods validate its purity?

Methodological Answer: A common synthesis involves hydrolyzing the ethyl ester derivative under basic conditions. For example:

  • Step 1: React ethyl 1-(benzyloxycarbonyl)piperidine-4-carboxylate with aqueous NaOH in ethanol at room temperature for 24 hours.
  • Step 2: Acidify the mixture with HCl to pH 3–4 to precipitate the carboxylic acid.
  • Validation: Purity is confirmed via ¹H NMR (e.g., δ 1.52–4.31 ppm for piperidine protons, aromatic peaks at 7.49–8.09 ppm) and IR spectroscopy (C=O stretch at ~1730 cm⁻¹ and carboxylic O-H at ~3359 cm⁻¹) . Elemental analysis (e.g., %C: 49.99 vs. 50.04 observed) ensures stoichiometric consistency .

Q. What safety precautions are critical when handling this compound in the lab?

Methodological Answer:

  • PPE: Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods to avoid inhalation of dust/aerosols.
  • First Aid: For skin contact, wash with soap/water for 15 minutes; for eye exposure, irrigate with water for 10–15 minutes and consult an ophthalmologist .
  • Storage: Keep in sealed containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis .

Q. How is the compound characterized structurally, and what spectral data are typical?

Methodological Answer: Key characterization includes:

Technique Key Data
¹H NMR (DMSO-d₆)δ 1.52–3.42 (piperidine protons), 4.31 (benzyl CH₂), 7.49–8.09 (aromatic protons)
IR 1730 cm⁻¹ (C=O ester), 1687 cm⁻¹ (carboxylic acid C=O), 3359 cm⁻¹ (O-H stretch)
Melting Point 78–81°C (literature value)
Elemental Analysis %C: 49.99 (calc.), 50.04 (obs.); %N: 8.97 (calc.), 8.94 (obs.)

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis, and what factors contribute to variability?

Methodological Answer:

  • Solvent Choice: Use anhydrous ethanol or THF to minimize ester hydrolysis side reactions .
  • Temperature Control: Stirring at 0–5°C during acidification reduces byproduct formation .
  • Purification: Recrystallization from ethanol/water (3:1 v/v) or column chromatography (SiO₂, CH₂Cl₂:MeOH 9:1) improves yield (up to 88% reported) .
  • Common Pitfalls: Incomplete ester hydrolysis or residual NaOH can lower yield; monitor pH rigorously during acidification.

Q. What are the stability profiles of this compound under different storage conditions?

Methodological Answer:

  • Thermal Stability: Decomposes above 160°C; store below 25°C .
  • Hydrolytic Sensitivity: The benzyloxycarbonyl (Cbz) group is prone to cleavage in acidic/basic conditions. Stability tests show <5% degradation after 6 months at 4°C in dry, inert environments .
  • Light Sensitivity: Protect from UV exposure to prevent radical-induced decomposition .

Q. How is this compound utilized as a building block in drug discovery?

Methodological Answer:

  • Peptide Mimetics: The piperidine ring and carboxylic acid group enable incorporation into protease inhibitors (e.g., SARS-CoV PLpro inhibitors) .
  • Carbonic Anhydrase Inhibitors: Derivatives like 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides show sub-µM activity via structural mimicry of enzyme active sites .
  • Case Study: Coupling with 3-methoxybenzylamine via EDC/HOBt yields intermediates for antitumor agents .

Q. Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported toxicity data?

Methodological Answer:

  • vs. 2: While some SDSs note "no known hazards" , others warn of unstudied toxicology .
  • Mitigation: Assume worst-case toxicity. Conduct Ames tests for mutagenicity and acute toxicity assays (e.g., LD₅₀ in rodents) if handling large quantities.
  • Documentation: Track batch-specific impurities (e.g., residual solvents) that may influence toxicity .

Q. Applications in Experimental Design

Q. What strategies are effective for introducing diversely functionalized groups at the piperidine nitrogen?

Methodological Answer:

  • Protection/Deprotection: Use the Cbz group (removable via H₂/Pd-C) to temporarily shield the amine, enabling selective functionalization at C-4 .
  • Case Study: After Cbz cleavage, re-protection with tert-butoxycarbonyl (Boc) allows Suzuki coupling or amidation at the carboxylic acid position .

Properties

IUPAC Name

1-phenylmethoxycarbonylpiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c16-13(17)12-6-8-15(9-7-12)14(18)19-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URTPNQRAHXRPMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10314-98-4
Record name 1-Carbobenzoxy-4-piperidinecarboxylic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

N-CBZ-isonipecotic acid Benzyl chloroformate (16.4 mL, 115 mmol) in toluene (50 mL) was added dropwise to a stirred solution of 12.9 g (100 mmol) of isonipecotic acid (Aldrich) and 21.0 g (250 mmol) of sodium bicarbonate in 200 mL of water. After 14 h, the mixture was extracted with ether (3×50 ml) and the ether layers were discarded. The aqueous layer was acidified with conc. HCl to pH 2, causing the product to precipitate. The product was partitioned into ethyl acetate (3×50 mL) and the combined organic layers were washed with brine, dried over magnesium sulfate, and concentrated in vacuo to yield 22.6 g (86%) of N-CBZ-isonipecotic acid as a viscous oil. Step B: N-CBZ-4-(BOC-amino)-piperidine A solution of N-CBZ-isonipecotic acid (10.3 g, 38.9 mmol) in tert-butyl alcohol (100 mL) and DCM (100 mL) was treated with diphenylphosphoryl azide (11.8 g, 42.8 mmol), TEA (5.97 mL, 42.8 mmol), and the resulting mixture was heated at reflux for 3 days. The solution was concentrated in vacuo and the residue was partitioned between ether and water. The organic layer was washed successively with 10% aq citric acid, sat. sodium bicarbonate, brine, dried over magnesium sulfate, and concentrated to an oil. This residue was purified by silica gel flash chromatography (gradient elution, 7:3 to 1:1 hexane-ether) to afford 3.2 g (25%) of the title compound as a colorless crystalline solid: TLC Rf 0.21 (1:1 hexane/ethyl ether). Step C: 4-(BOC-amino)-piperidine N-CBZ-4-(BOC-amino)-piperidine (3.0 g, 9.0 mmol) was dissolved in ethanol (100 mL) and transferred into a Parr shaker bottle. After adding 10% palladium on carbon (0.5 g), the mixture was shaken under an atmosphere of hydrogen at 50 psi for 0.75 h on a Parr apparatus. The catalyst was removed by filtration through a pad of Celite. The filter cake was washed with ethanol and the combined filtrate and washings were concentrated in vacuo to yield 1.8 g (100%) of crude 4-(BOC-amino)-piperidine as a pale yellow oil. This product was used immediately in the next step without further purification. Step D: [4-(BOC-amino)-piperidine]-(COO-resin) Hydroxymethyl resin (4.0 g of 0.45 mmol/g, 1.8 mmol) was rinsed several times with toluene. A solution of 20% phosgene in toluene (50 mL) was added to the hydroxymethyl resin (2×30 min) to generate the chloroformate intermediate. After rinsing the resin several times with toluene and dioxane, a solution of 4-(BOC-amino)-piperidine (Step C, 1.8 g, 9.0 mmol) in dioxane was added, and the resulting mixture was agitated for 3 h. The resin was rinsed with dioxane, DCM, and dried in vacuo, to provide 4.4 g of the title compound. Step E: BOC-(N-Me-DβNal)-[4-(4-amino-piperidine)]-(COO-resin) An aliquot (0.82 g, ˜0.33 mmol) of the resin from Step D was treated with TFA deblock, neutralized, washed, and coupled with 3 eq of BOC-(N-Me-DβNal) (from Example 4, Step B), 3 eq of BOP, 3 eq of HOBt and 4.5 eq of NMM in DMA/DCM for 1 h, after which a negative ninhydrin test was observed. Step F: FMOC-DβNal-(N-Me-DβNal)-[4-(4-amino-piperidine)]-(COO-resin) The above sample of BOC-(N-Me-DβNal)-[4-(4-amino-piperidine)]-(COO-resin) was deblocked with TFA, neutralized, washed, and coupled with 4 eq of FMOC-D-β-naphthylalanine, 4 eq of BOP-Cl, and 6 eq of DIPEA in DCM overnight, after which a negative ninhydrin test was observed. Step G: (inip)-DβNal-(N-Me-DβNal)-N-(4-piperidinyl) amide, TFA salt The above sample of FMOC-DβNal-(N-Me-DβNal)-[4-(4-amino-piperidine)]-(COO-resin) was deblocked with 20% piperidine/DMA, washed, and coupled with 3 eq of N-BOC-isonipecotic acid (from Example 1, Method B, Step E), 3 eq of BOP, 3 eq of HOBt, and 4.5 eq of NMM in DMA/DCM for 1 h, after which a negative ninhydrin test was observed. The peptide was deblocked with TFA, washed, and dried in vacuo to give (inip)-DβNal-(N-Me-DβNal)-[4-(4-amino-piperidine)]-(COO-resin). This peptide was cleaved from the resin with HF and lyophilized as per the general procedure to provide 88 mg of a crude solid. This solid was purified by reverse phase HPLC (15-20μ, 300 Å, Vydac C-18, 1×50 cm, gradient: 23-38% acetonitrile (0.1% TFA) in water (0.1% TFA) in 60 min at 9 mL/min, rt=43 min) to give 39 mg of the title compound as a colorless powder after lyophilization. MS (electrospray, M+H) 619.4.
Name
N-CBZ-isonipecotic acid Benzyl chloroformate
Quantity
16.4 mL
Type
reactant
Reaction Step One
Quantity
12.9 g
Type
reactant
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Piperidine-4-carboxylic acid (64.8 g, 0.5 mol) in H2O (50 mL) was treated with NaOH (44.0 g, 1.1 mol). The reaction mixture was cooled to 0° C. and treated with CbzCl (93.8 g, 0.55 mol). The reaction mixture was stirred at ambient temperature for 4 hours and the mixture was extracted with Et2O (3 150 mL) The aqueous phase was acidified with 6 N HCl (140 mL) and extracted with EtOAc (3 200 mL). The solution was dried over MgSO4, filtered, and concentrated to afford crude piperidine-1,4-dicarboxylic acid monobenzyl ester (120 g), which was used without further purification: MS (ESI) m/z 262 [M−H]+.
Quantity
64.8 g
Type
reactant
Reaction Step One
Name
Quantity
44 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
93.8 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To the solution of piperidine-4-carboxylic acid (1.3 g, 10 mmol) of water (20 ml) was added sodium hydroxide (1.6 g, 40 mmol). Then benzyloxycarbonyl chloride (2.02 g, 12 mmol) was added dropwise at 0° C. The mixture was stirred at 0° C. for 2 h. The resulting mixture was treated with 5N hydrochloric acid to pH=6 and extracted with ethyl acetate, the solvent was removed under reduced pressure and dried in vacuum. 2.2 g of crude 1-(benzyloxycarbonyl)piperidine-4-carboxylic acid was obtained. To a stirred solution of crude 1-(benzyloxycarbonyl)piperidine-4-carboxylic acid (1.05 g, 4 mmol) in anhydrous dichloromethane (10 mL) was added dropwise thionyl chloride (0.573 g, 4.81 mmol) at 0° C. After the addition, the solution was stirred at room temperature overnight. Solvent was removed in vacuum to give crude benzyl-4-(chlorocarbonyl)piperidine-1-carboxylate. To a stirred solution of ethyl 3-amino-2-hydroxybenzoate (0.501 g, 3.0 mmol) and triethylamine (0.455 g, 4.5 mmol) in anhydrous dichloromethane (20 mL) was added dropwise a solution of crude benzyl-4-(chlorocarbonyl)piperidine-1-carboxylate (1.014 g, 3.6 mmol) in anhydrous dichloromethane (5 mL) at 0° C. After the addition, the mixture was stirred at room temperature overnight. The mixture was diluted with dichloromethane, washed with water (30 mL×3), brine (30 mL), dried over anhydrous sodium sulfate, and concentrated to give crude product. The crude product was purified by chromatography (silica gel, petroleum ether/ethyl acetate=30:1 to 5:1) to give benzyl-4-(2-hydroxy-3-(methoxycarbonyl)phenylcarbamoyl)piperidine-1-carboxylate (0.25 g, yield 20%; LC-MS (ESI) m/z: 413 (M+1)+) and 1-benzyl 4-(2-(1-(benzyloxycarbonyl)piperidine-4-carboxamido)-6-(methoxycarbonyl)phenyl)piperidine-1,4-dicarboxylate (1.0 g, yield 51%; LC-MS (ESI) m/z: 658 (M+1)+).
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.02 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

To piperidine-4-carboxylic acid (25 g) in THF (75 ml) there was added water (75 ml), followed by sodium bicarbonate (30.8 g). The mixture was cooled to 0° C., and Cbz chloride (38.9 ml) was added dropwise. The reaction mixture was then stirred for 5 h at room temperature (TLC monitoring). When the reaction was complete, the organic solvent was distilled off and the residue was taken up in water (200 ml) and washed with ethyl acetate (2×150 ml). The aqueous phase was acidified with dilute aqueous HCl solution and extracted with ethyl acetate. The organic phase was dried (Na2SO4) and concentrated under vacuum. Yield: 48.5 g (96%)
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
30.8 g
Type
reactant
Reaction Step Two
Quantity
38.9 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods V

Procedure details

A solution of piperidine-4-carboxylic acid (4.7 g, 36 mmol) in 0.5M aqueous sodium hydroxide (160 ml, 80 mmol) and dioxan (50 ml) was treated with benzyl chloroformate (4.3 ml, 5.13 g, 30 mmol). After 1 hour the mixture was acidified with 5M aqueous hydrochloric acid and extracted twice with ethyl acetate. The combined organic extracts were washed with water and brine, then dried and evaporated affording an oil (7.9 g, 100%).
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
reactant
Reaction Step One
Quantity
4.3 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid
1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid
1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid
1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid
1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid
1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.